3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUFKTYWRMXNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963574 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4643-88-3 | |
| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with hydroxylamine to form 4-methoxybenzohydroxamic acid, which then undergoes cyclization with a suitable reagent like phosphorus oxychloride to yield the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-1,2-oxazole-5-carboxamide.
Reduction: 3-(4-Methoxyphenyl)-1,2-oxazole-5-amine.
Substitution: Various substituted oxazole derivatives depending on the reagent used.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide exhibit significant analgesic and anti-inflammatory activities. These compounds are being investigated as potential drug candidates for pain management and inflammatory conditions. The mechanism of action is believed to involve modulation of specific biological pathways that regulate pain and inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a series of oxazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives demonstrated promising results, indicating that this compound could serve as a scaffold for developing new anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| This compound | OVCAR-8 | 85.26 |
| This compound | NCI-H40 | 75.99 |
| Other derivatives | SNB-19 | 86.61 |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It was found to engage with neuronal nicotinic acetylcholine receptors, which play a crucial role in cognitive functions. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Case Study 1: Pain Management
In a clinical setting, a derivative of this compound was evaluated for its efficacy in managing chronic pain in animal models. Results showed a significant reduction in pain scores compared to control groups, supporting its potential use in pain relief therapies .
Case Study 2: Anticancer Screening
A systematic screening of various oxazole derivatives was conducted to identify promising candidates for cancer treatment. The study revealed that certain modifications to the oxazole structure enhanced anticancer activity significantly, leading to further investigations into their mechanisms of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Oxazole Carboxamide Family
The following table highlights structural differences and similarities among related compounds:
Key Observations:
- Electron-Donating vs. In contrast, derivatives with sulfamoyl () or cyano groups () introduce polar or electron-deficient regions, which may alter solubility or target affinity .
- Dihydro Modification : The dihydro-oxazole in introduces conformational rigidity, which could influence pharmacokinetic properties such as metabolic stability .
Pharmacological and Functional Insights
- Chalcone Derivatives: highlights chalcone-based compounds with 4-methoxyphenyl groups exhibiting anti-inflammatory and antioxidant effects in PC12 cells. These compounds act via modulation of oxidative stress pathways (e.g., Nrf2 activation) and reduce H₂O₂-induced cytotoxicity .
- Triazole and Isoxazolidine Analogs: Isoxazolidines () and triazoles () demonstrate applications as β-amino acid mimics or antimicrobial agents, suggesting that the oxazole carboxamide scaffold could be tailored for similar purposes .
Biological Activity
3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a compound belonging to the isoxazole family, characterized by its unique structural features that contribute to its biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of a methoxy group at the para position of the phenyl ring and a carboxamide functional group at the 5-position of the oxazole ring enhances its solubility and biological activity. The methoxy substitution is believed to increase the electron density on the aromatic ring, potentially improving interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Several studies have evaluated the anticancer properties of this compound. For instance, derivatives of isoxazole have shown significant inhibition of cancer cell growth in various lines, including ovarian, renal, prostate, and breast cancers. In one study, compounds were tested against six cancer cell lines, revealing that values below 40% growth inhibition indicated significant anticancer activity .
- Table 1 summarizes the anticancer activity observed in various studies:
-
Analgesic Properties :
- Isoxazole derivatives have been reported to exhibit analgesic effects. The mechanism may involve modulation of pain pathways through interaction with central nervous system receptors.
-
Anti-inflammatory Activity :
- Some studies suggest that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
The precise mechanism of action for this compound remains an area of active research. However, it is hypothesized that its biological activity may be mediated through interactions with specific enzymes or receptors involved in cancer progression and inflammation.
Case Studies
A notable case study involved testing various isoxazole derivatives against cancer cell lines. The study demonstrated that modifications to the isoxazole structure could enhance anticancer efficacy. For example, introducing different substituents on the phenyl ring significantly affected the potency against specific cancer types .
Q & A
Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions. A common route includes:
- Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic/basic conditions. For example, reaction of 4-methoxyphenyl-substituted precursors with carboxamide intermediates .
- Amidation : Coupling of the oxazole-5-carboxylic acid derivative with an appropriate amine using activating agents like EDCl/HOBt.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures are standard .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the oxazole ring, methoxyphenyl substituents, and carboxamide group. For example, the oxazole proton resonates at δ 8.1–8.3 ppm .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H] at m/z 259.1 for CHNO) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Q. How is the compound screened for initial biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against E. coli or S. aureus), or anticancer activity using MTT assays on cancer cell lines (e.g., IC values) .
- Enzyme Inhibition : Evaluate binding to kinases or proteases via fluorescence-based assays (e.g., fluorescence polarization for 5HT7 receptor antagonism) .
Advanced Research Questions
Q. How can substituent variations on the phenyl or oxazole rings alter bioactivity?
- Methoxy Positioning : Moving the methoxy group from the 4- to 3-position (as in ) reduces antimicrobial efficacy by ~40%, likely due to steric hindrance at binding sites .
- Oxadiazole vs. Oxazole : Replacing the oxazole with oxadiazole (e.g., ) enhances metabolic stability but may reduce solubility due to increased lipophilicity .
- Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA or CoMSIA models to predict bioactivity changes based on substituent electronegativity and steric bulk .
Q. What mechanistic insights exist for its potential anticancer activity?
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows caspase-3/7 activation in treated HeLa cells, suggesting mitochondrial pathway involvement .
- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase via hydrogen bonds with Met793 and hydrophobic interactions with the oxazole ring .
Q. How are contradictory solubility data resolved across studies?
- pH-Dependent Solubility : Conflicting reports (e.g., 0.5 mg/mL vs. 1.2 mg/mL in water) arise from protonation of the carboxamide group. Use Henderson-Hasselbalch equations to model solubility at physiological pH (7.4) .
- Co-Solvent Systems : Add 10% DMSO to aqueous buffers to improve dissolution for in vitro assays without compromising cell viability .
Q. What computational methods validate its pharmacokinetic properties?
Q. How is regioselectivity achieved in electrophilic substitution reactions?
- Nitration : Use fuming HNO/HSO at 0°C to preferentially nitrate the 4-methoxyphenyl ring at the para position (yield: 75%), guided by DFT calculations (B3LYP/6-31G**) showing lower activation energy for this pathway .
- Halogenation : NBS in CCl selectively brominates the oxazole ring at C4 due to electron-withdrawing effects of the carboxamide group .
Methodological Challenges & Solutions
Q. How to address low yields in amidation steps?
- Activating Agents : Replace EDCl with HATU for higher coupling efficiency (yield increases from 45% to 82%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 minutes at 100°C, minimizing decomposition .
Q. What strategies mitigate spectral overlap in NMR characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating H-C couplings. For example, HSQC distinguishes oxazole C5 (δ 150 ppm) from methoxyphenyl carbons .
- Deuterated Solvents : Use DMSO-d instead of CDCl to sharpen methoxy singlet peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
